Hexasulfur

CAS No.: 13798-23-7

Cat. No.: VC7946114

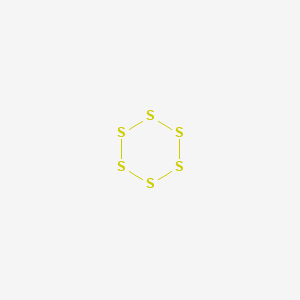

Molecular Formula: S6

Molecular Weight: 192.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13798-23-7 |

|---|---|

| Molecular Formula | S6 |

| Molecular Weight | 192.4 g/mol |

| IUPAC Name | hexathiane |

| Standard InChI | InChI=1S/S6/c1-2-4-6-5-3-1 |

| Standard InChI Key | FEXCMMPRRBSCRG-UHFFFAOYSA-N |

| SMILES | S1SSSSS1 |

| Canonical SMILES | S1SSSSS1 |

Introduction

Structural and Molecular Properties

Molecular Geometry

Hexasulfur adopts a chair configuration (D₃d symmetry) with bond angles of 102.2°, minimizing ring strain . This contrasts with the crown conformation of S₈, which has larger bond angles (108°) . The rhombohedral crystal structure of S₆ contributes to its distinct orange-red coloration .

Thermodynamic Stability

S₆ is less stable than S₈, with a Gibbs free energy difference of +4.2 kJ·mol⁻¹. Computational studies using density functional theory (DFT) reveal that the chair conformation is 51 kJ·mol⁻¹ more stable than prismatic isomers .

Table 1: Comparative Properties of S₆ and S₈

| Property | S₆ | S₈ |

|---|---|---|

| Crystal System | Rhombohedral | Orthorhombic |

| Bond Angle | 102.2° | 108° |

| Melting Point | 92°C (with S₁₀) | 119°C |

| Solubility in CS₂ | High | Moderate |

| Stability (ΔG, kJ·mol⁻¹) | 0 (reference) | +4.2 |

Synthesis and Production Methods

Historical Synthesis

Engel’s original method involved treating sodium thiosulfate (Na₂S₂O₃) with hydrochloric acid:

.

Modern Synthetic Routes

Chemical Reactivity

Oxidation and Reduction

Substitution Reactions

S₆ reacts with halogens to form sulfur halides, such as sulfur hexafluoride (SF₆) .

Applications in Scientific Research

Chemistry

S₆ serves as a precursor for synthesizing sulfur-rich polymers and metal-sulfur complexes . Its reactivity enables studies on sulfur-sulfur bond dynamics .

Biology

Pseudomonas spp. produce S₆ during meat spoilage, contributing to foul odors. Unlike dimethyl tetrasulfide, S₆ lacks antifungal activity.

Materials Science

S₆ derivatives, such as S₆²⁻ dianions, exhibit stability in ionic liquids, enabling applications in electrochemistry .

Computational and Experimental Insights

Isomer Stability

Ab initio studies identify 12 S₆ isomers, including prism (D₃h symmetry) and boat conformers . The prism form, though 51 kJ·mol⁻¹ less stable than the chair, is a potential S₂ source in thermal reactions .

Spectroscopic Characterization

Raman spectroscopy distinguishes S₆ (220 cm⁻¹) from S₈ (218 cm⁻¹), while X-ray crystallography confirms its rhombohedral lattice .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume